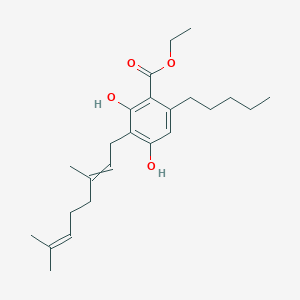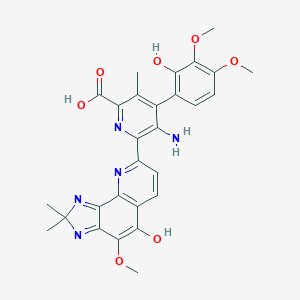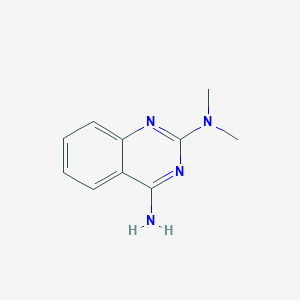![molecular formula C11H14N4O4 B231452 2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as APY and is a derivative of pyrrolopyrimidine.
Mechanism Of Action
The mechanism of action of APY involves the inhibition of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These enzymes are essential for cancer cell growth and proliferation. By inhibiting their activity, APY can prevent the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
APY has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the activity of various enzymes, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using APY in lab experiments is its high yield and purity. It is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using APY in lab experiments is its high cost. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on APY. One potential application is in the development of new cancer therapies. APY has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new drugs for other diseases such as Alzheimer's and Parkinson's disease. APY has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, APY is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting compound for further research.
Synthesis Methods
The synthesis of APY involves the reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid with formaldehyde and tetrahydrofuran in the presence of a catalyst. The resulting compound is then reduced to obtain APY in high yield and purity.
Scientific Research Applications
APY has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of various enzymes that are essential for cancer cell growth and proliferation. APY has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
properties
Product Name |
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7?,8?,11-/m1/s1 |
InChI Key |
HDZZVAMISRMYHH-IIXPVKPNSA-N |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3C(C([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3.2.1]Propellane](/img/structure/B231374.png)
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)





